molecular formula C13H16N4O B2571669 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine CAS No. 338965-06-3

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine

Cat. No.: B2571669
CAS No.: 338965-06-3
M. Wt: 244.298
InChI Key: IRHFZPFFOFRZDF-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine is an organic compound with the molecular formula C13H16N4O . This compound is characterized by a pyrimidine ring substituted with a methoxybenzyl group and two amino groups at the 4 and 6 positions. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine typically involves the condensation of 4-methoxybenzylamine with 2-methylpyrimidine-4,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-16-12(14)11(13(15)17-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHFZPFFOFRZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)CC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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